molecular formula C14H11NO2 B7877463 1-Benzofuran-2-yl(pyridin-3-yl)methanol

1-Benzofuran-2-yl(pyridin-3-yl)methanol

Cat. No.: B7877463
M. Wt: 225.24 g/mol
InChI Key: HQZYCNNMWJCIFE-UHFFFAOYSA-N
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Description

1-Benzofuran-2-yl(pyridin-3-yl)methanol is a compound that features a benzofuran ring fused with a pyridine ring through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzofuran-2-yl(pyridin-3-yl)methanol typically involves the reaction of benzofuran derivatives with pyridine derivatives under specific conditions. One common method includes the use of a Grignard reagent, where benzofuran is reacted with a pyridine derivative in the presence of a suitable catalyst to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-Benzofuran-2-yl(pyridin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-yl(pyridin-3-yl)ketone, while reduction may produce benzofuran-2-yl(pyridin-3-yl)amine .

Scientific Research Applications

1-Benzofuran-2-yl(pyridin-3-yl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzofuran-2-yl(pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • Benzofuran-2-yl(pyridin-3-yl)methanamine
  • Benzofuran-2-yl(pyridin-3-yl)ketone
  • Benzofuran-2-yl(pyridin-3-yl)amine

Uniqueness: 1-Benzofuran-2-yl(pyridin-3-yl)methanol is unique due to its specific combination of benzofuran and pyridine rings linked by a methanol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-benzofuran-2-yl(pyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-14(11-5-3-7-15-9-11)13-8-10-4-1-2-6-12(10)17-13/h1-9,14,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZYCNNMWJCIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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